

A Comparative Guide to the X-ray Crystallographic Data of Dimethyl Malate Derivatives

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Compound of Interest

Compound Name: *Dimethyl malate*

Cat. No.: *B1330388*

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the X-ray crystallographic data of **dimethyl malate** derivatives. While crystallographic data for **dimethyl malate** itself is not publicly available at the time of this publication, this guide presents data from closely related dimethyl malonate derivatives to provide a framework for understanding the structural characteristics of this class of compounds. The data herein serves as a valuable reference for researchers in medicinal chemistry, materials science, and drug development for interpreting molecular conformations and intermolecular interactions.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of dimethyl malonate, a compound structurally similar to **dimethyl malate**. This data is essential for understanding the solid-state conformation and packing of these molecules, which can influence their physical and biological properties.

Parameter	Dimethyl 2-(4-methylbenzylidene)malonate	Dimethyl 2-(2,4,6-trimethoxybenzyl)malonate
Chemical Formula	C ₁₃ H ₁₄ O ₄	C ₁₅ H ₂₀ O ₇
Molecular Weight	234.24 g/mol	312.31 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
Unit Cell Dimensions		
a	14.0516(6) Å	11.6173(15) Å
b	7.7446(3) Å	8.1192(10) Å
c	12.5113(5) Å	17.236(2) Å
α	90°	90°
β	113.727(1)°	103.968(2)°
γ	90°	90°
Volume (V)	1246.44(9) Å ³	1577.7(3) Å ³
Z	4	4
Temperature (T)	273 K	296 K
Radiation Type	Mo Kα	Mo Kα

Experimental Protocols

The determination of crystal structures for small organic molecules like **dimethyl malate** derivatives involves a standard set of procedures, from crystal growth to data analysis.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, common crystallization techniques include:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered container. The gradual increase in concentration promotes the formation of well-ordered crystals.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. This method is particularly effective for small quantities of material.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

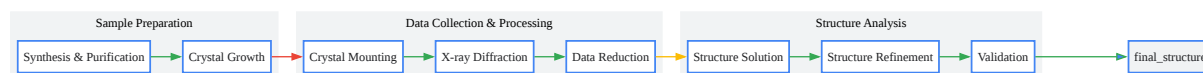
X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are performed:

- **Crystal Mounting:** A single crystal of appropriate size is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded by a detector as the crystal is rotated.
- **Data Reduction:** The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- **Structure Solution:** The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.

Visualizing the Workflow

The process of determining a crystal structure via X-ray crystallography can be visualized as a sequential workflow.



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Experimental workflow for X-ray crystallography.

This guide highlights the type of structural information that can be obtained for **dimethyl malate** derivatives through X-ray crystallography. For researchers seeking to characterize novel derivatives, the Cambridge Structural Database (CSD) is the primary repository for existing and newly determined crystal structures. The methodologies and comparative data presented here provide a solid foundation for such structural investigations.

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